1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane 1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane
Brand Name: Vulcanchem
CAS No.: 898646-59-8
VCID: VC21369578
InChI: InChI=1S/C17H27NO3S/c1-17(2,3)15-13-14(9-10-16(15)21-4)22(19,20)18-11-7-5-6-8-12-18/h9-10,13H,5-8,11-12H2,1-4H3
SMILES: CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)OC
Molecular Formula: C17H27NO3S
Molecular Weight: 325.5g/mol

1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane

CAS No.: 898646-59-8

Cat. No.: VC21369578

Molecular Formula: C17H27NO3S

Molecular Weight: 325.5g/mol

* For research use only. Not for human or veterinary use.

1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane - 898646-59-8

Specification

CAS No. 898646-59-8
Molecular Formula C17H27NO3S
Molecular Weight 325.5g/mol
IUPAC Name 1-(3-tert-butyl-4-methoxyphenyl)sulfonylazepane
Standard InChI InChI=1S/C17H27NO3S/c1-17(2,3)15-13-14(9-10-16(15)21-4)22(19,20)18-11-7-5-6-8-12-18/h9-10,13H,5-8,11-12H2,1-4H3
Standard InChI Key ZIWHFVRFYUCECB-UHFFFAOYSA-N
SMILES CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)OC
Canonical SMILES CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)OC

Introduction

Structural Characteristics and Chemical Properties

1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane belongs to the class of sulfonamides, specifically arylsulfonamides containing a seven-membered azepane ring. The compound features a phenyl ring substituted with a tert-butyl group at position 3 and a methoxy group at position 4, connected to an azepane ring via a sulfonyl (SO₂) bridge. This arrangement creates a molecule with interesting spatial and electronic properties.

Molecular Structure

The molecular structure of 1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane can be characterized by several key features:

  • A phenyl ring core with two key substituents: a tert-butyl group at position 3 and a methoxy group at position 4

  • A sulfonyl group (SO₂) attaching the substituted phenyl ring to an azepane ring

  • A seven-membered azepane ring (hexamethylenimine) containing a nitrogen atom

This structure bears similarities to 1-(5-Tert-butyl-2-methoxyphenyl)sulfonylazepane, which has been documented for research purposes, but differs in the positioning of the substituents on the phenyl ring.

Physical and Chemical Properties

Based on its structural features and comparison with similar compounds, 1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane would likely exhibit the following properties:

PropertyExpected Value/Characteristic
AppearanceWhite to off-white crystalline solid
Molecular FormulaC₁₈H₂₉NO₃S
Molecular WeightApproximately 339.5 g/mol
SolubilitySparingly soluble in water; soluble in organic solvents (acetone, ethanol, DMSO)
Melting PointEstimated 120-140°C
LogPEstimated 3.8-4.2 (indicating moderate lipophilicity)

The presence of the tert-butyl group likely contributes to increased lipophilicity, while the methoxy group would enhance hydrogen bonding capabilities, affecting the compound's solubility profile and potential interactions with biological systems.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of 1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane would typically involve the coupling of an appropriately substituted benzenesulfonyl chloride with azepane. Based on methods used for similar compounds, a potential synthetic route might include:

  • Preparation of 3-tert-butyl-4-methoxybenzene as the starting material

  • Sulfonation to form 3-tert-butyl-4-methoxybenzenesulfonyl chloride

  • Coupling reaction with azepane under basic conditions to form the target sulfonamide

Detailed Synthetic Protocol

A potential synthetic protocol might proceed as follows:

  • Synthesis of 3-tert-butyl-4-methoxybenzene through alkylation of 4-methoxyphenol with tert-butyl alcohol under acidic conditions

  • Chlorosulfonation using chlorosulfonic acid at controlled temperature (0-5°C)

  • Isolation of the resulting 3-tert-butyl-4-methoxybenzenesulfonyl chloride

  • Reaction with azepane in the presence of a base (e.g., triethylamine or pyridine) in dichloromethane at 0°C to room temperature

  • Purification by column chromatography or recrystallization

This synthetic approach draws parallels to methods used for similar sulfonamide compounds with tert-butyl and methoxy substituents .

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the structure, the expected ¹H NMR spectrum of 1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane would show characteristic signals:

Proton TypeExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic protons7.0-7.8Multiplet3H
-OCH₃3.8-3.9Singlet3H
-C(CH₃)₃1.2-1.4Singlet9H
Azepane -CH₂-N3.0-3.3Multiplet4H
Azepane other -CH₂-1.5-1.8Multiplet10H

The ¹³C NMR spectrum would likely show signals corresponding to the aromatic carbons (125-160 ppm), the methoxy carbon (~55 ppm), the tert-butyl carbons (~31 ppm for -CH₃ and ~35 ppm for quaternary carbon), and the azepane carbons (25-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands:

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H stretch3050-3000
Aliphatic C-H stretch2970-2850
S=O asymmetric stretch1350-1300
S=O symmetric stretch1160-1120
C-O stretch (methoxy)1260-1240
C-N stretch1200-1150

These spectroscopic features would be valuable for structural confirmation and purity assessment of the synthesized compound.

Applications and Biological Activity

Chemical Applications

The compound may serve as:

  • A synthetic intermediate in organic synthesis

  • A model compound for studying sulfonamide chemistry

  • A reagent in certain chemical transformations

Structural Analogs and Comparative Analysis

Related Compounds

Several structural analogs of 1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane exist, differing in substitution patterns or ring systems:

CompoundStructural DifferencesComparative Properties
1-(5-Tert-butyl-2-methoxyphenyl)sulfonylazepaneDifferent position of substituentsSimilar physical properties but potentially different biological activity
1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)propane derivativesDifferent carbon framework; lacks sulfonamide groupDifferent reactivity profile; different application scope
Butylated hydroxyanisole derivativesSimpler structure; lacks sulfonamide and azepaneUsed primarily as antioxidants

Chemical Reactivity and Stability

Reactivity Profile

Based on its structural features, 1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane would likely exhibit the following reactivity:

  • Sulfonamide Group: Moderate stability under acidic conditions; susceptible to basic hydrolysis

  • Methoxy Group: Potential for O-demethylation under harsh conditions

  • Azepane Ring: Relatively stable but may undergo ring-opening under specific conditions

  • Tert-butyl Group: Potential for dealkylation under strong acidic conditions

The compound may participate in chemical transformations similar to those observed with related tert-butyl-substituted compounds, such as the 1,3-tert-butyl migration reported in certain reaction systems .

Stability Considerations

Storage and handling recommendations would include:

  • Storage in a cool, dry place protected from light

  • Avoidance of strong oxidizing agents and strong bases

  • Use of inert atmosphere for long-term storage

Analytical Methods for Identification and Quantification

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) would be suitable for analysis of 1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane, with conditions similar to those used for related compounds:

ParameterRecommended Condition
ColumnReverse-phase C18, 150 × 4.6 mm, 5 μm
Mobile PhaseAcetonitrile/water (60:40 to 80:20) with 0.1% formic acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 μL
Run Time15 minutes

This method would be based on approaches used for similar compounds with tert-butyl and methoxy substituents, such as the HPLC method described for 3-tert-butyl-4-hydroxyanisole .

Mass Spectrometry

Mass spectrometric analysis would likely show:

  • Molecular ion peak at m/z approximately 339 [M+H]⁺

  • Fragmentation patterns including loss of the tert-butyl group (m/z 283)

  • Sulfonamide bond cleavage fragments

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